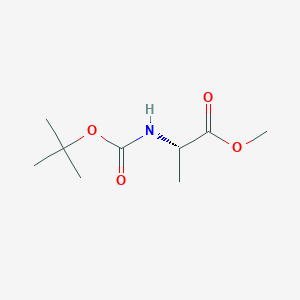

Boc-L-alanine methyl ester

Descripción general

Descripción

Boc-L-alanine methyl ester is a derivative of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl group and the carboxyl group is esterified with a methyl group . This compound is commonly used as a building block in the synthesis of peptides and peptidomimetics, serving as a protected form of L-alanine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-alanine methyl ester typically involves the protection of the amino group of L-alanine with a tert-butyloxycarbonyl group, followed by esterification of the carboxyl group with methanol. One common method involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-alanine. This intermediate is then esterified using methanol and a catalyst like trimethylchlorosilane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Amino Group Protection

The Boc group protects amino groups during chemical reactions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Deprotection

Tert-butyl carbamates can be cleaved under anhydrous acidic conditions to remove the Boc protecting group . Aqueous phosphoric acid is effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates .

Esterification

Amino acids can be converted to methyl ester hydrochlorides through esterification with chlorotrimethylsilane and methanol .

Bioconjugation

The protective Boc group allows for selective reactions in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial in creating targeted therapies .

Alkylation

N-Boc-protected amines can be directly converted into amides by a novel rhodium-catalyzed coupling with arylboroxines .

Other reactions

This compound is also used in:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-L-alanine methyl ester is primarily used as a building block in peptide synthesis. It allows for the formation of complex peptide structures that are essential in pharmaceutical development. The Boc group protects the amino functionality during the coupling reactions, enabling selective modifications.

- Case Study : In a study published by the Royal Society of Chemistry, this compound was utilized to synthesize various dipeptides through coupling reactions with other amino acids using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethyl carbodiimide) .

Drug Development

The compound plays a crucial role in the modification of amino acids to enhance drug bioavailability and efficacy. By incorporating this compound into drug candidates, researchers can improve pharmacokinetic properties.

- Research Findings : A recent study highlighted its application in developing peptidomimetics that exhibit stability against enzymatic degradation, crucial for oral bioavailability .

Bioconjugation

The protective Boc group enables selective reactions in bioconjugation processes. This property is vital for attaching biomolecules to surfaces or other molecules, facilitating targeted therapies.

- Example : Researchers have successfully used this compound in bioconjugation strategies to develop targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Neuroscience Research

In neuroscience, this compound is employed to synthesize neurotransmitter analogs. These analogs are instrumental in exploring neurological pathways and developing treatments for various disorders.

- Application Insight : The synthesis of L-N-methylalanine derivatives from this compound has been explored for potential use as neurotransmitter mimetics, aiding in the understanding of synaptic functions .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of Boc-L-alanine methyl ester primarily involves its role as a protected amino acid derivative. The tert-butyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation . The ester group can be hydrolyzed to release the carboxyl group, enabling further chemical modifications .

Comparación Con Compuestos Similares

- Boc-L-leucine methyl ester

- Boc-L-valine methyl ester

- Boc-L-phenylalanine methyl ester

Comparison: Boc-L-alanine methyl ester is unique due to its smaller side chain compared to Boc-L-leucine methyl ester and Boc-L-valine methyl ester, making it less sterically hindered and more versatile in peptide synthesis. Boc-L-phenylalanine methyl ester, on the other hand, has a bulky aromatic side chain, which can influence the overall properties of the synthesized peptides .

Actividad Biológica

Boc-L-alanine methyl ester (Boc-L-Ala-OMe) is a derivative of the amino acid L-alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester functionality. This compound has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly in drug development and peptide synthesis. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

This compound has the chemical formula C₉H₁₇NO₄ and a molecular weight of 189.24 g/mol. Its structure includes a Boc group that serves to protect the amino group during chemical reactions, allowing for selective modifications at the carboxylic acid or side-chain functionalities.

Biological Activity

1. Antitumor Activity

Research indicates that this compound and its derivatives exhibit significant antitumor activity. For instance, studies have shown that amino acid conjugates can enhance the solubility and bioactivity of various natural compounds. In one study, amino acid derivatives demonstrated improved selectivity and lower cytotoxicity towards normal cells compared to their parent compounds . Specifically, derivatives with Boc protection groups have been linked to enhanced anticancer effects by inducing apoptosis in cancer cells.

2. Antimicrobial Properties

this compound has been evaluated for its antimicrobial properties. The incorporation of amino acids into drug formulations can improve their efficacy against resistant bacterial strains. For example, compounds derived from L-alanine have shown promising results against Gram-positive bacteria . The mechanism of action often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of amino acid derivatives, including this compound. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels or exhibiting antioxidant properties .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Esterification : The reaction of Boc-L-alanine with methanol in the presence of an acid catalyst to yield the methyl ester.

- Coupling Reactions : Utilizing coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethyl carbodiimide) to form peptide bonds with other amino acids or bioactive molecules .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity Evaluation

In a study evaluating the antitumor effects of various amino acid derivatives, this compound derivatives exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These findings suggest that modifications at the amino acid level can significantly influence therapeutic efficacy .

Propiedades

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDICGOCZGRDFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446058 | |

| Record name | Boc-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28875-17-4 | |

| Record name | Boc-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.